

Solubility Profile of 4,6-Dihydroxy-5-methoxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Dihydroxy-5-methoxypyrimidine

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This technical guide provides a comprehensive overview of the available solubility information for **4,6-Dihydroxy-5-methoxypyrimidine** (CAS No. 5193-84-0), a heterocyclic compound of interest in various research and development domains. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling qualitative solubility information, presenting a generalized experimental protocol for its determination, and outlining the key factors influencing the solubility of pyrimidine derivatives.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₅ H ₆ N ₂ O ₃	[1]
Molecular Weight	142.11 g/mol	[1]
Melting Point	275.00 °C	[1]
Appearance	White crystalline solid	[1]

Qualitative Solubility Data

Currently, specific quantitative solubility data for **4,6-Dihydroxy-5-methoxypyrimidine** in various solvents is not extensively documented in publicly accessible literature. However,

qualitative descriptions indicate its solubility in several classes of solvents. This information is summarized in the table below.

Solvent Class	Solubility Description	Reference
Alkali	Soluble	[1]
Acid Ethyl	Soluble	[1]
Alcohol	Soluble	[1]
Water	Soluble	[2]
Polar Organic Solvents	Soluble	[2]

It is important to note that these are general descriptions and the actual solubility can vary significantly with temperature and the specific solvent used. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound like **4,6-Dihydroxy-5-methoxypyrimidine** in a specific solvent. This method, often referred to as the shake-flask method, is a standard approach for generating reliable solubility data.

Objective: To determine the equilibrium solubility of **4,6-Dihydroxy-5-methoxypyrimidine** in a selected solvent at a specific temperature.

Materials:

- **4,6-Dihydroxy-5-methoxypyrimidine**
- Selected solvent of interest (e.g., water, ethanol, DMSO)
- Sealed vials or flasks
- Thermostatically controlled shaker or water bath

- Syringes and syringe filters (e.g., 0.45 μm PTFE or PVDF)
- Pre-weighed evaporating dish or vial
- Analytical balance
- Vortex mixer
- Oven or nitrogen stream for solvent evaporation

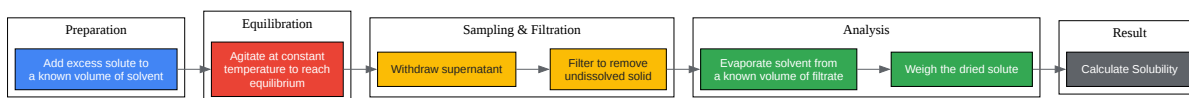
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **4,6-Dihydroxy-5-methoxypyrimidine** to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
- Equilibration:
 - Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to days, depending on the compound and solvent system. It is advisable to perform preliminary experiments to determine the necessary equilibration time.
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

- Analysis:
 - Determine the concentration of the solute in the filtrate. A common method is to evaporate the solvent and weigh the residual solid.
 - Evaporate the solvent from the known volume of the filtrate under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a suitable temperature that will not cause decomposition of the solute).
 - Once the solvent is completely removed, weigh the container with the dried solute.
- Calculation of Solubility:
 - The solubility can be calculated using the following formula: $\text{Solubility (g/L)} = (\text{Mass of dried solute in g}) / (\text{Volume of supernatant withdrawn in L})$
 - Solubility can also be expressed in other units such as mg/mL or molarity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.



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Caption: Experimental workflow for determining compound solubility.

Factors Influencing the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives such as **4,6-Dihydroxy-5-methoxypyrimidine** is governed by several factors:

- **Temperature:** Generally, the solubility of solid organic compounds in liquid solvents increases with increasing temperature.
- **Solvent Polarity:** The principle of "like dissolves like" is crucial. The presence of polar functional groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups in **4,6-Dihydroxy-5-methoxypyrimidine**, suggests a higher solubility in polar solvents due to the potential for hydrogen bonding and dipole-dipole interactions.
- **Substituents:** The nature and position of substituent groups on the pyrimidine ring significantly impact solubility. The hydroxyl groups can act as both hydrogen bond donors and acceptors, enhancing solubility in protic solvents.
- **Crystalline Structure:** The stability of the crystal lattice of the solid compound affects its solubility. A more stable crystal structure generally corresponds to lower solubility as more energy is required to overcome the lattice forces.

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References

- 1. 4,6-Dihydroxy-5-methoxypyrimidine | 5193-84-0 | FD12085 [biosynth.com]
- 2. Buy 4,6-Dihydroxy-5-methoxypyrimidine (EVT-351042) | 5193-84-0 [evitachem.com]
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